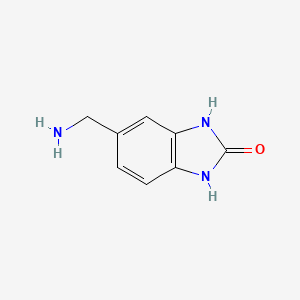

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

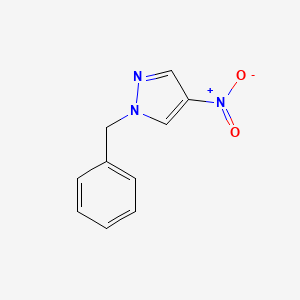

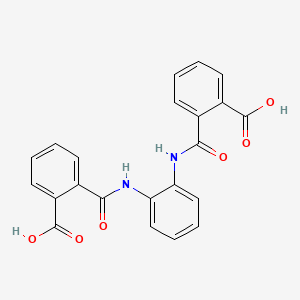

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural framework, which is common in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole was achieved using salicylaldehyde through a series of reactions including hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction . Similarly, substituted benzimidazoles can be synthesized by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined, and its structural properties were analyzed using DFT calculations, NBO analysis, and frontier molecular orbitals . The molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied using NMR, IR, and UV/Vis spectroscopy, with the crystal structure of one derivative confirmed by X-ray diffraction .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a piperazine moiety, which is crucial for the antihistaminic activity . The reactivity of benzimidazole derivatives can also be modified by introducing different substituents, as seen in the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which exhibit strong analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group in 1-aminoalkyl-2-benzyl-nitro-benzimidazoles significantly enhances their analgesic activity . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are characterized by high fluorescence quantum yield and large Stokes shift, which can be useful in various applications . Additionally, the solubility, stability, and hydrogen bonding potential of these compounds can be studied to understand their biochemical properties, as demonstrated by the 3D supramolecular structure analysis of 2-(γ-aminopropyl)benzimidazole dichloride dihydrate .

科学的研究の応用

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Benzimidazole derivatives have been shown to possess various biological activities, including anticancer properties . They have been used in the design and synthesis of potential anticancer agents .

- Methods of Application: In one study, 24 new molecules comprising a benzimidazole ring, arene, and alkyl chain-bearing cyclic moieties were designed and synthesized . The N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring were found to enhance the cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .

- Results: Among the 24 synthesized compounds, one particular compound reduced the proliferation of MCF-7 and OVCAR-3 cell lines, demonstrating superior outcomes to those of cisplatin .

Pharmacological Activities

- Scientific Field: Organic Chemistry

- Application Summary: Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Methods of Application: The synthesis of benzimidazoles and derivatives involves the use of non-environmental organic compounds and high energy synthetic methods . The production of waste and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

- Results: The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

特性

IUPAC Name |

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXIDSJGHTXVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360774 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- | |

CAS RN |

797809-19-9 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)